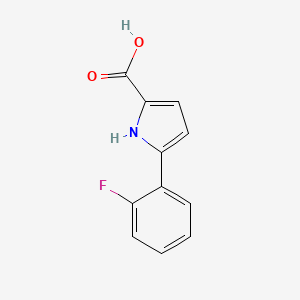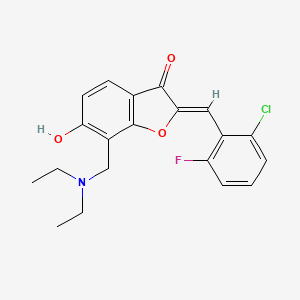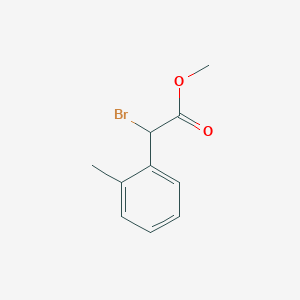
Methyl 2-bromo-2-(2-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-bromo-2-(2-methylphenyl)acetate” is a chemical compound with the CAS Number: 77053-54-4 . It has a molecular weight of 243.1 . The IUPAC name for this compound is methyl bromo (2-methylphenyl)acetate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11BrO2/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6,9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not found in the search results, similar compounds like methyl bromoacetate are known to react with conjugate bases to yield alkylated carbene complexes .Physical And Chemical Properties Analysis
“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Methyl 2-bromo-2-(2-methylphenyl)acetate is utilized in the synthesis of various organic compounds. An example is the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene, showcasing its role in undergraduate organic chemistry experiments and enhancing research skills (W. Min, 2015).
- It is also involved in the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, leading to the formation of crystal structures like methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate (S. Lee, J. Ryu, Junseong Lee, 2017).
Chemical Analysis and Properties
- The compound has been studied for its crystal structure and spectroscopic features, as in the case of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, which shows different molecular conformations and interactions in its crystal form (Mavişe Yaman et al., 2019).
- A detailed conformational analysis and vibrational spectroscopy study of a paracetamol analogue, 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, was conducted to understand its electronic properties and mode couplings (R. Viana et al., 2017).
Novel Compound Synthesis
- This compound is a precursor in the synthesis of novel organic compounds, such as the creation of 1-{4a,6-dimethyl-4a,9a-dihydropyrano-[3,4-b]indol-9(1H)-yl}ethanone, demonstrating its versatility in organic synthesis (D. A. Skladchikov et al., 2012).
Antioxidant and Anticancer Activities
- Research on bromophenol derivatives from marine algae revealed compounds with potent radical-scavenging activity, indicating the potential of derivatives of this compound in antioxidant and anticancer applications (Alain S Leutou et al., 2013).
Pharmacological Applications
- While specific to this compound itself, derivatives and related compounds have been studied for their pharmacological properties, such as antimicrobial and antihypertensive activities, highlighting the broader scope of research in this area (B. F. Abdel-Wahab et al., 2008).
Safety and Hazards
The safety data sheet for similar compounds indicates that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Mecanismo De Acción
Mode of Action
It’s known that bromoacetates, in general, are alkylating agents . They can donate an alkyl group to its target, which could lead to a change in the target’s function. This compound might interact with its targets in a similar manner .
Biochemical Pathways
It’s known that bromoacetates can be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .
Result of Action
As an alkylating agent, it could potentially alter the function of its targets, leading to various cellular effects .
Propiedades
IUPAC Name |
methyl 2-bromo-2-(2-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDRCRIJXMICQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B2440504.png)
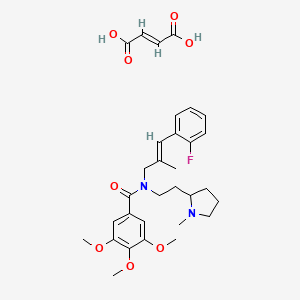
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2440508.png)
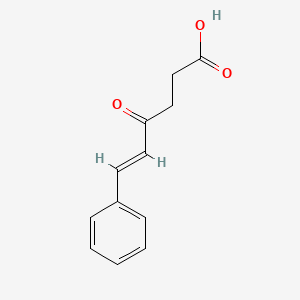
![2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol](/img/structure/B2440513.png)
![2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2440514.png)
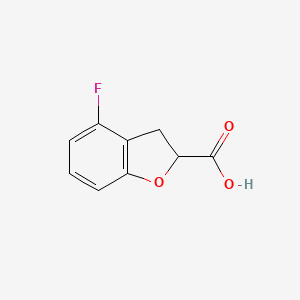
![N-[(Z)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-4-methoxyaniline](/img/structure/B2440517.png)
![(Z)-4-butoxy-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2440518.png)
![1-[3-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one](/img/structure/B2440519.png)
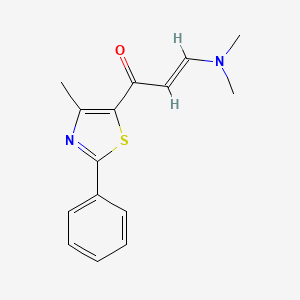
![2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2440521.png)
